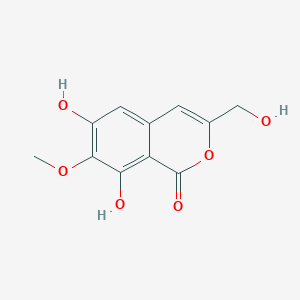
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is a compound belonging to the class of isocoumarins. Isocoumarins are a group of naturally occurring compounds known for their diverse biological activities and are often derived from fungi . This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the use of hydroxylated benzaldehydes and methoxy-substituted phenols, followed by cyclization using acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isocoumarins, each with distinct chemical and biological properties .
Scientific Research Applications
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological processes. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-3-methylisocoumarin
- 6,8-Dihydroxy-3-(2-oxopropyl)-isocoumarin
- Versicolols A and B
Uniqueness
6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64013-42-9 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
6,8-dihydroxy-3-(hydroxymethyl)-7-methoxyisochromen-1-one |
InChI |
InChI=1S/C11H10O6/c1-16-10-7(13)3-5-2-6(4-12)17-11(15)8(5)9(10)14/h2-3,12-14H,4H2,1H3 |
InChI Key |
FKMUGUKLCQUICL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(OC(=O)C2=C1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















